molecular formula C16H17N B8097373 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole

2-Ethyl-1,1-dimethyl-1H-benzo[e]indole

Cat. No.: B8097373
M. Wt: 223.31 g/mol
InChI Key: XVJKXUCAQIPBRJ-UHFFFAOYSA-N
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Description

2-Ethyl-1,1-dimethyl-1H-benzo[e]indole is a heterocyclic aromatic compound with the molecular formula C16H17N This compound is part of the indole family, which is known for its significant presence in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole typically involves the reaction of 1,1,2-trimethyl-3H-benzo[e]indole with an ethylating agent. One common method includes the use of n-butyl lithium in tetrahydrofuran (THF) as a base to deprotonate the indole, followed by the addition of an ethyl halide to introduce the ethyl group . The reaction is usually carried out under an inert atmosphere at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification steps like crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the benzene ring, introducing nitro or halogen groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced indole derivatives.

    Substitution: Nitro- or halogen-substituted indoles.

Scientific Research Applications

2-Ethyl-1,1-dimethyl-1H-benzo[e]indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and electronic materials due to its stable aromatic structure.

Mechanism of Action

The mechanism by which 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole ring system can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    1,1,2-Trimethyl-1H-benzo[e]indole: A precursor in the synthesis of 2-Ethyl-1,1-dimethyl-1H-benzo[e]indole.

    2-Methyl-1H-benzo[e]indole: Similar structure but with a methyl group instead of an ethyl group.

    1,1-Dimethyl-1H-benzo[e]indole: Lacks the ethyl group, affecting its chemical reactivity and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethyl-1,1-dimethylbenzo[e]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-4-14-16(2,3)15-12-8-6-5-7-11(12)9-10-13(15)17-14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVJKXUCAQIPBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C1(C)C)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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